molecular formula C22H21Br2NO4S2 B11025132 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B11025132
M. Wt: 587.3 g/mol
InChI Key: GJUIWPRKXWZOPJ-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, two bromine atoms, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor to introduce the bromine atoms. This is followed by sulfonylation to attach the sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and sulfonylation steps, as well as the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atoms .

Scientific Research Applications

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms and butyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and brominated organic molecules, such as:

Uniqueness

What sets 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties.

Properties

Molecular Formula

C22H21Br2NO4S2

Molecular Weight

587.3 g/mol

IUPAC Name

4-bromo-N-(4-bromophenyl)sulfonyl-N-(2-butan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H21Br2NO4S2/c1-3-16(2)21-6-4-5-7-22(21)25(30(26,27)19-12-8-17(23)9-13-19)31(28,29)20-14-10-18(24)11-15-20/h4-16H,3H2,1-2H3

InChI Key

GJUIWPRKXWZOPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1N(S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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